Imidazo[1,2-a]pyrimidine-2-carboxylic acid
Overview
Description
Imidazo[1,2-a]pyrimidine-2-carboxylic acid is a heterocyclic compound with the empirical formula C7H5N3O2 . It is a solid substance and is considered a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry .
Synthesis Analysis
Imidazo[1,2-a]pyrimidine derivatives have been synthesized through various chemosynthetic methodologies including multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . The synthesis of these derivatives has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyrimidine derivatives .Molecular Structure Analysis
The molecular weight of Imidazo[1,2-a]pyrimidine-2-carboxylic acid is 163.13 . The SMILES string representation of its structure is O=C(O)C1=CN2C=CC=NC2=N1 .Chemical Reactions Analysis
Imidazo[1,2-a]pyrimidine derivatives have been functionalized through various strategies including transition metal catalysis, metal-free oxidation, and photocatalysis . These strategies have been used for the direct functionalization of this valuable scaffold .Physical And Chemical Properties Analysis
Imidazo[1,2-a]pyrimidine-2-carboxylic acid is a solid substance . It has a molecular weight of 163.13 and its empirical formula is C7H5N3O2 .Scientific Research Applications
Synthetic Chemistry
Imidazo[1,2-a]pyrimidine derivatives are synthesized through various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, and carbon-hydrogen, carbon-carbon, carbon-nitrogen bond formation. These synthetic strategies are crucial in constructing this heterocyclic moiety, which has broad applications in medicinal chemistry due to its versatile scaffold (Goel, Luxami, & Paul, 2015).
Medicinal Chemistry and Drug Development
Imidazo[1,2-a]pyrimidine derivatives have shown potential in medicinal chemistry. For instance, a series of these derivatives substituted with two aryls at positions 2 and 3 were synthesized to enhance their anti-inflammatory activities, indicating a degree of COX-2 selectivity (Zhou, Ding, Zhang, Xu, & Dai, 2008). Additionally, imidazo[1,2-a]pyrimidine-2-carboxylic esters, acids, and amides have been synthesized and tested for anti-inflammatory and analgesic activities, showing significant results in in vivo tests (Abignente, Sacchi, Laneri, Rossi, D'Amico, Berrino, Calderaro, & Parrillo, 1994).
Chemogenomic Profiling
Chemogenomic assays in Saccharomyces cerevisiae have shown that imidazo[1,2-a]pyrimidines target essential, conserved cellular processes. Two closely related compounds of this class have distinct mechanisms of action, one disrupting mitochondria and the other acting as a DNA poison, indicating diverse intracellular targeting and effects in vivo (Yu, López, Anaflous, El Bali, Hamal, Ericson, Heisler, Mcquibban, Giaever, Nislow, Boone, Brown, & Bellaoui, 2008).
Fluorescent Sensing
Imidazo[1,2-a]pyrimidines synthesized via A3 coupling were studied for their optical properties. One of the compounds acted as a fluorescent sensor for zinc ions, demonstrating its potential application in detecting zinc concentrations in environmental samples like drinking water (Rawat & Rawat, 2018).
Safety And Hazards
properties
IUPAC Name |
imidazo[1,2-a]pyrimidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-6(12)5-4-10-3-1-2-8-7(10)9-5/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGDMYPURSIGNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00315686 | |
Record name | Imidazo[1,2-a]pyrimidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00315686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,2-a]pyrimidine-2-carboxylic acid | |
CAS RN |
64951-10-6 | |
Record name | Imidazo[1,2-a]pyrimidine-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64951-10-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo(1,2-a)pyrimidine-2-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064951106 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 64951-10-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296231 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Imidazo[1,2-a]pyrimidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00315686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | imidazo[1,2-a]pyrimidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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